![molecular formula C15H14O3 B6320102 3-Methoxy-4-(2-methylphenyl)benzoic acid, 95% CAS No. 175153-24-9](/img/structure/B6320102.png)
3-Methoxy-4-(2-methylphenyl)benzoic acid, 95%
Overview
Description
3-Methoxy-4-(2-methylphenyl)benzoic acid, also known as m-Methyl-2-phenylbenzoic acid, is a synthetic organic compound with a molecular formula of C10H10O3. It is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. It has a melting point of around 115-117°C and a boiling point of around 252°C. The compound is used in a wide range of applications, from organic synthesis to pharmaceuticals, and is a useful intermediate for the preparation of other organic compounds.
Scientific Research Applications
M-Methyl-2-phenylbenzoic acid is widely used in scientific research and has been found to be useful in the synthesis of a variety of organic compounds. It has been used as a starting material for the synthesis of a wide range of heterocyclic compounds, such as thiophenes and pyridines. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics. Additionally, it has been used in the synthesis of dye intermediates, as well as in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methylphenyl)benzoic acid, 95%henylbenzoic acid is not well understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of prostaglandins and leukotrienes. Additionally, it has been suggested that the compound may act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methoxy-4-(2-methylphenyl)benzoic acid, 95%henylbenzoic acid are not well understood. However, it has been suggested that the compound may have anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Methoxy-4-(2-methylphenyl)benzoic acid, 95%henylbenzoic acid in laboratory experiments is its availability and low cost. Additionally, the compound is relatively stable and can be stored for long periods of time. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is important to use appropriate safety equipment and procedures when working with the compound.
Future Directions
The potential applications of 3-Methoxy-4-(2-methylphenyl)benzoic acid, 95%henylbenzoic acid are vast and its use in research and development is expected to continue to grow. Future research may focus on the development of novel methods for the synthesis of the compound, as well as its use in the synthesis of other organic compounds. Additionally, further research may focus on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research may also focus on the development of new materials and polymers using the compound as a starting material.
properties
IUPAC Name |
3-methoxy-4-(2-methylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXIYNJPTBGTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592390 | |
Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(2-methylphenyl)benzoic acid | |
CAS RN |
175153-24-9 | |
Record name | 2-Methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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